4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a benzamide moiety, which is often found in pharmacologically active compounds.
Preparation Methods
The synthesis of 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide involves multiple steps, including the formation of the quinazolinone core and the subsequent attachment of the benzamide group. The synthetic route typically starts with the preparation of the quinazolinone intermediate, followed by bromination and thiolation reactions to introduce the bromo and sulfanylidene groups, respectively. The final step involves the coupling of the quinazolinone intermediate with the benzamide derivative under appropriate reaction conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a dehalogenated product.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Coupling Reactions: The benzamide moiety can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s quinazolinone core is known for its biological activity, making it a potential candidate for drug discovery and development.
Medicine: The benzamide moiety is often found in pharmacologically active compounds, suggesting potential therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is not well understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its quinazolinone and benzamide moieties. These interactions may modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other quinazolinone derivatives and benzamide-containing molecules. Compared to these compounds, 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is unique due to the presence of both the bromo and sulfanylidene groups, which may confer distinct chemical and biological properties. Some similar compounds include:
- 4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline derivatives
- N-(3,4-dimethoxyphenyl)ethylbenzamide derivatives
These compounds share structural similarities but may differ in their specific chemical and biological activities.
Properties
Molecular Formula |
C26H24BrN3O4S |
---|---|
Molecular Weight |
554.5 g/mol |
IUPAC Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C26H24BrN3O4S/c1-33-22-10-5-16(13-23(22)34-2)11-12-28-24(31)18-6-3-17(4-7-18)15-30-25(32)20-14-19(27)8-9-21(20)29-26(30)35/h3-10,13-14H,11-12,15H2,1-2H3,(H,28,31)(H,29,35) |
InChI Key |
KBKIMBIHWIFOSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.